molecular formula C8H8ClF4N B6302436 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2153472-91-2

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6302436
CAS No.: 2153472-91-2
M. Wt: 229.60 g/mol
InChI Key: BOLBLATUWRKBDZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N. It is known for its unique structural properties, which include the presence of both trifluoromethyl and fluorophenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its high reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the combination of trifluoromethyl and fluorophenyl groups in its structure. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBLATUWRKBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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